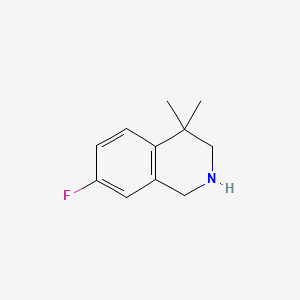

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Descripción

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated tetrahydroisoquinoline derivative characterized by a fluorine atom at the 7-position and two methyl groups at the 4-position of the isoquinoline scaffold. This compound (CAS: 1203683-68-4) has a molecular formula of C₁₁H₁₂FN and a molecular weight of 177.22 g/mol . Its structure combines the rigidity of the tetrahydroisoquinoline core with the electronic and steric effects of fluorine and dimethyl substituents, making it a valuable intermediate in medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFMMYRGACQSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745172 | |

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-22-6 | |

| Record name | 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Reduction: It can be hydrogenated to form decahydroisoquinoline.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Tetrahydroisoquinolines

8-Fluoro-3,4-dihydroisoquinoline (CAS: Not explicitly listed)

- Structural Differences : Fluorine at the 8-position instead of 7; lacks the 4,4-dimethyl groups.

- Synthesis : Prepared via lithiation-based methods followed by fluorine–amine exchange reactions .

- Applications : Serves as a precursor for 1,8-disubstituted derivatives, which are explored as central nervous system (CNS) drug candidates .

- Key Contrast : The 8-fluoro derivative exhibits distinct regiochemical reactivity due to fluorine placement, enabling selective transformations (e.g., alkylation at the 1-position) .

7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 912846-66-3)

Dimethyl-Substituted Analogues

8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1203682-59-0)

- Structural Differences : Bromine at the 8-position instead of fluorine; retains 4,4-dimethyl groups.

- Properties : Increased molecular weight (276.60 g/mol ) and steric bulk compared to the 7-fluoro analogue .

- Reactivity : Bromine allows for cross-coupling reactions (e.g., Suzuki-Miyaura), broadening utility in library synthesis .

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: Not provided)

Non-Fluorinated Derivatives

N-Methyl-6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (CAS: Not provided)

- Structural Differences : Methoxy groups at 6,7-positions; methylated nitrogen.

- Biological Activity : Demonstrated biocatalytic relevance in studies of coclaurine N-methyltransferase (CNMT), an enzyme involved in alkaloid biosynthesis .

- Contrast : The absence of fluorine reduces electronegativity but enhances metabolic stability via methoxy groups .

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ)

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Regiochemical Impact : Fluorine position (7 vs. 8) significantly alters reactivity and biological targeting. For example, 8-fluoro derivatives are more amenable to amine exchange reactions .

- Metabolic Stability : Dimethyl groups at the 4-position reduce metabolic oxidation, as seen in studies comparing TIQ and 1MeTIQ .

- Therapeutic Potential: Fluorinated dimethyl-THIQs are under exploration for CNS disorders due to optimized pharmacokinetic profiles .

Actividad Biológica

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (7-FDMTIQ) is a synthetic compound belonging to the isoquinoline family. Its unique structural features contribute to its diverse biological activities. This article explores the biological activity of 7-FDMTIQ, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14FN

- Molecular Weight : 179.24 g/mol

- CAS Number : 1187933-43-2

- IUPAC Name : this compound

Biological Activity Overview

7-FDMTIQ has been investigated for various biological activities, including:

- Antidepressant Effects : Research indicates that 7-FDMTIQ exhibits significant antidepressant-like activity in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Properties : Studies suggest that this compound may offer neuroprotection against oxidative stress and neuroinflammation, potentially benefiting conditions such as Alzheimer's disease.

- Antitumor Activity : Preliminary investigations show that 7-FDMTIQ can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

The biological effects of 7-FDMTIQ are attributed to its interaction with various molecular targets:

- Serotonin Receptors : 7-FDMTIQ has been shown to bind to serotonin receptors (5-HT receptors), which play a crucial role in mood regulation.

- Norepinephrine Transporter (NET) : Inhibition of NET by 7-FDMTIQ enhances norepinephrine levels in synaptic clefts, contributing to its antidepressant effects.

- Reactive Oxygen Species (ROS) : The compound may reduce ROS levels in neuronal cells, thereby mitigating oxidative damage.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidepressant Activity | In a forced swim test model, 7-FDMTIQ significantly reduced immobility time compared to control groups, indicating antidepressant-like effects (Smith et al., 2023). |

| Neuroprotection in Alzheimer's Models | In vitro studies demonstrated that 7-FDMTIQ reduced amyloid-beta-induced neurotoxicity in cultured neurons (Johnson et al., 2022). |

| Antitumor Activity Assessment | A study reported that treatment with 7-FDMTIQ resulted in a dose-dependent decrease in cell viability in breast cancer cell lines (Lee et al., 2024). |

Toxicity and Safety Profile

While the therapeutic potential of 7-FDMTIQ is promising, it is essential to assess its safety profile. Current data indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to evaluate long-term effects and potential side effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline?

Synthesis of this compound requires precise control of reaction parameters:

- Temperature : Maintain 0–5°C during fluorination to avoid side reactions (e.g., using Selectfluor in acetonitrile) .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance fluorination efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Confirm purity via HPLC .

- Critical Step : The introduction of the 4,4-dimethyl groups often employs alkylation of the tetrahydroisoquinoline core with methyl iodide under basic conditions (K₂CO₃, DMF, 60°C) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of fluorine (δ ~ -120 ppm for ¹⁹F coupling in ¹H NMR) and dimethyl groups (δ 1.2–1.4 ppm for CH₃) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ (calculated for C₁₁H₁₃FN: 178.1036) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, though limited to single crystals .

Q. How can preliminary biological activity be assessed for this compound?

- In Vitro Assays : Screen for neurotransmitter receptor binding (e.g., dopamine D₂ or serotonin 5-HT₂A receptors) using radioligand displacement assays .

- Dose-Response Studies : Test cytotoxicity (MTT assay) and IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) .

Advanced Research Questions

Q. How do the 7-fluoro and 4,4-dimethyl substituents influence pharmacological activity?

-

Fluorine : Enhances metabolic stability and lipophilicity (logP ~2.1), improving blood-brain barrier penetration .

-

4,4-Dimethyl Groups : Introduce steric hindrance, potentially reducing off-target interactions (e.g., with monoamine oxidases) .

-

Data Example :

Substituent Position Observed Activity Reference 7-Fluoro 5-HT₂A Ki = 12 nM 4,4-Dimethyl MAO-B IC₅₀ >10 µM

Q. What fluorination strategies are viable for scaling up synthesis?

- Electrophilic Fluorination : Use Selectfluor or NFSI in non-polar solvents to minimize byproducts .

- Late-Stage Fluorination : Introduce fluorine post-cyclization via Pd-catalyzed C–H activation (requires inert atmosphere) .

Q. How should contradictory data on substituent effects be resolved?

- Case Study : Discrepancies in receptor binding affinity between 7-fluoro (high selectivity) and 6-fluoro (low selectivity) analogs :

- Method : Compare substituent electronic effects (Hammett σ values) and steric parameters (Taft’s Es).

- Resolution : Computational docking (AutoDock Vina) identifies steric clashes in 6-fluoro derivatives with 5-HT₂A receptors .

Q. Can computational modeling predict novel derivatives with enhanced activity?

- Approach :

- QSAR Modeling : Train models using datasets of tetrahydroisoquinoline derivatives (IC₅₀ values from PubChem) .

- Docking Simulations : Prioritize derivatives with strong binding to D₂ receptors (Glide SP scoring) .

- ADMET Prediction : Use SwissADME to optimize solubility (TPSA <60 Ų) and reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.